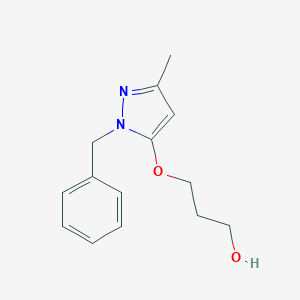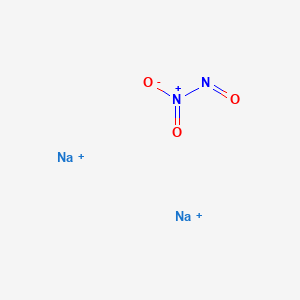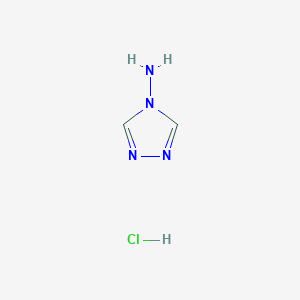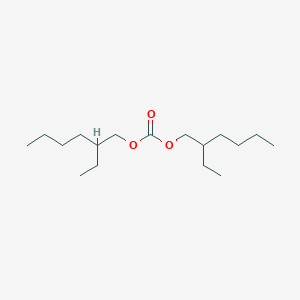
1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid, often involves the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium. This process yields various pyrazole derivatives characterized by their structural and functional diversity (Mathew, Suresh, & Anbazhagan, 2014).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been elucidated using techniques such as IR, ^1H NMR, ^13C NMR, Mass, and elemental analyses. These methodologies provide a comprehensive understanding of the compound's molecular architecture, including the arrangement of atoms and the presence of functional groups, contributing to its chemical behavior and reactivity (Mathew, Suresh, & Anbazhagan, 2014).
Chemical Reactions and Properties
The chemical reactions and properties of pyrazole derivatives are influenced by their molecular structure. The presence of the thiophene and pyrazole rings contributes to the compound's reactivity towards various reagents, offering a pathway for the synthesis of a broad range of derivatives with potential biological activities. Such derivatives exhibit enhanced pharmacological properties due to the modifications in their chemical structure (Mathew, Suresh, & Anbazhagan, 2014).
Applications De Recherche Scientifique
Application 1: Crystal Structure Analysis
- Scientific Field : Crystallography .
- Summary of the Application : The compound is used in the study of crystal structures .
- Methods of Application : The compound was synthesized from the reaction of an equimolar mixture of 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide and 2-(methoxymethylene)malononitrile in ethanol under reflux for 1.5 hours. The solid obtained on cooling was collected by filtration, dried, and recrystallized from dimethylformamide to colorless crystals .
- Results or Outcomes : The crystal structure of the compound was successfully determined .
Application 2: Synthesis of Heterocyclic Compounds
- Scientific Field : Organic Chemistry .
- Summary of the Application : The compound is used in the synthesis of a wide range of heterocyclic compounds using the Vilsmeier–Haack (V. H.) reagent .
- Methods of Application : The compound (E)-N-(aryl)-N ′-(1-(thiophen-2-yl)ethylidene)formohydrazide was prepared when V. H. reagent reacted with (E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine in an ice-bath followed by stirring the reaction mixture at 75 °C for 6 hours .
- Results or Outcomes : The reaction resulted in excellent yield .
Application 3: Synthesis of Complex Crystal Structures
- Scientific Field : Crystallography .
- Summary of the Application : The compound is used in the synthesis of complex crystal structures .
- Methods of Application : The compound was synthesized from the reaction of an equimolar mixture of 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide and 2-(methoxymethylene)malononitrile in ethanol under reflux for 1.5 hours. The solid obtained on cooling was collected by filtration, dried, and recrystallized from dimethylformamide to colorless crystals .
- Results or Outcomes : The crystal structure of the compound was successfully determined .
Application 4: Synthesis of Biologically Potent Heterocycles
- Scientific Field : Organic Chemistry .
- Summary of the Application : The compound is used in the synthesis of new biologically potent heterocycles .
- Methods of Application : Among the synthesized compounds, (E)-N-(4-chlorophenyl)-N ′-(1-(thiophen-2-yl)ethylidene)formohydrazide and 1-(4-chlorophenyl)-3-(thiophen-2-yl)-1 H-pyrazole-4-carbaldehyde demonstrated good anti-bacterial activity when compared with the reference drug streptomycin .
- Results or Outcomes : The reaction resulted in excellent yield .
Application 5: Synthesis of Complex Crystal Structures
- Scientific Field : Crystallography .
- Summary of the Application : The compound is used in the synthesis of complex crystal structures .
- Methods of Application : The compound was synthesized from the reaction of an equimolar mixture of 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide and 2-(methoxymethylene)malononitrile in ethanol under reflux for 1.5 hours. The solid obtained on cooling was collected by filtration, dried, and recrystallized from dimethylformamide to colorless crystals .
- Results or Outcomes : The crystal structure of the compound was successfully determined .
Application 6: Synthesis of Biologically Potent Heterocycles
- Scientific Field : Organic Chemistry .
- Summary of the Application : The compound is used in the synthesis of new biologically potent heterocycles .
- Methods of Application : Among the synthesized compounds, (E)-N-(4-chlorophenyl)-N ′-(1-(thiophen-2-yl)ethylidene)formohydrazide and 1-(4-chlorophenyl)-3-(thiophen-2-yl)-1 H-pyrazole-4-carbaldehyde demonstrated good anti-bacterial activity when compared with the reference drug streptomycin .
- Results or Outcomes : The reaction resulted in excellent yield .
Propriétés
IUPAC Name |
1-phenyl-5-thiophen-2-ylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c17-14(18)11-9-12(13-7-4-8-19-13)16(15-11)10-5-2-1-3-6-10/h1-9H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUATZWSTXLFCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378014 |
Source


|
| Record name | 1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |
CAS RN |
220192-02-9 |
Source


|
| Record name | 1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



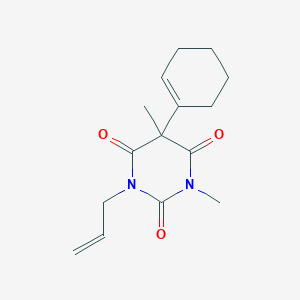


![Methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoate](/img/structure/B80205.png)


